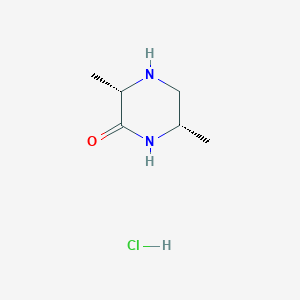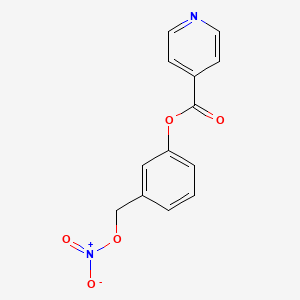![molecular formula C7H13NO2 B15051374 (1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group and an ethylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through further reaction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amines, nitroso compounds, and substituted hydroxylamines, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mecanismo De Acción
The mechanism of action of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylamines and oximes, such as:
- (E)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine
- (E)-N-{1-[(2S)-4-benzylmorpholin-2-yl]ethylidene}hydroxylamine
Uniqueness
The presence of the pent-4-en-2-yloxy group provides additional sites for chemical modification, enhancing its versatility in synthetic and research applications .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(NZ)-N-[2-[(2S)-pent-4-en-2-yl]oxyethylidene]hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-3-4-7(2)10-6-5-8-9/h3,5,7,9H,1,4,6H2,2H3/b8-5-/t7-/m0/s1 |
Clave InChI |
YNSUHBZTLKBODB-BJMRUTCWSA-N |
SMILES isomérico |
C[C@@H](CC=C)OC/C=N\O |
SMILES canónico |
CC(CC=C)OCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


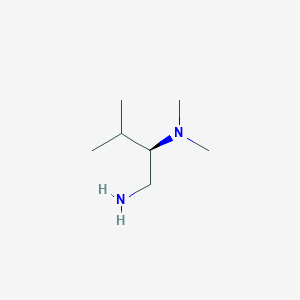

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
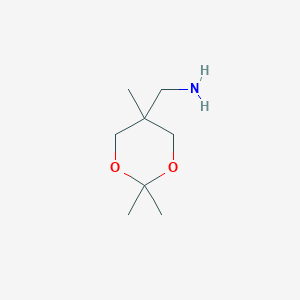
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

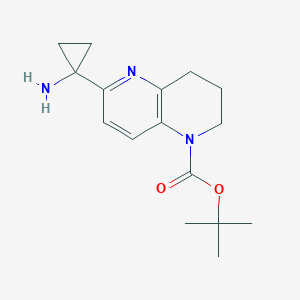
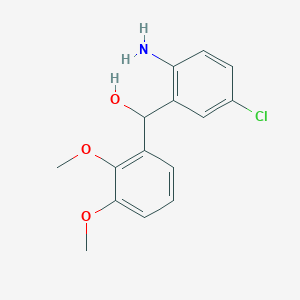
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
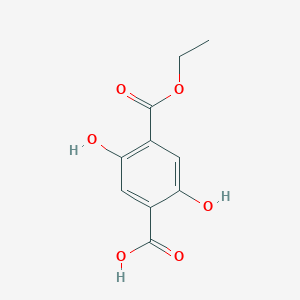
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
